3-(Piperidin-4-yl)-1H-indazole hydrochloride mechanism of action
3-(Piperidin-4-yl)-1H-indazole hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-(Piperidin-4-yl)-1H-indazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Knowns and Unknowns
The journey of a small molecule from a chemical structure to a potential therapeutic is one of systematic scientific inquiry. The compound at the center of this guide, 3-(Piperidin-4-yl)-1H-indazole hydrochloride, represents a fascinating intersection of two pharmacologically significant scaffolds: the indazole ring and the piperidine moiety. While direct, comprehensive studies on this specific molecule are not abundant in public-domain literature, a wealth of information on its constituent parts allows us to construct a robust, evidence-based framework for understanding its likely mechanism of action. This guide is designed to be a starting point for researchers, providing a logical, scientifically-grounded pathway to elucidate the biological activity of this and similar compounds.
Deconstructing the Molecule: The Pharmacological Significance of its Scaffolds
The structure of 3-(Piperidin-4-yl)-1H-indazole hydrochloride is a deliberate combination of chemical motifs known to interact with biological systems. Understanding these components is the first step in predicting its function.
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The Indazole Core: The 1H-indazole ring system is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine base, allowing it to interact with a wide array of enzymatic targets, particularly kinases.[1][2] Its bicyclic structure provides a rigid framework for orienting substituents to fit into specific binding pockets. Indazole derivatives have demonstrated a vast range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2]
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The Piperidin-4-yl Group: The piperidine ring is a common feature in many CNS-active and other drugs. Its saturated, flexible nature allows it to adopt various conformations to optimize interactions with a target protein. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling it to form strong ionic bonds with acidic amino acid residues like aspartate or glutamate in a binding site. This moiety is crucial for the activity of compounds targeting G-protein coupled receptors (GPCRs) and transporters.[3][4]
Hypothesized Mechanisms of Action: A Logic-Driven Approach
Based on the extensive literature on related compounds, we can formulate two primary hypotheses for the mechanism of action of 3-(Piperidin-4-yl)-1H-indazole hydrochloride.
Hypothesis A: Inhibition of Protein Kinases
The indazole scaffold is a well-established "hinge-binding" motif for a multitude of protein kinases.[1] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
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Plausible Targets: Indazole derivatives have shown potent inhibitory activity against various kinase families, including:
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Polo-like kinase 4 (PLK4): Involved in centriole duplication and cell cycle control.[1]
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Pim kinases: Serine/threonine kinases implicated in cell survival and proliferation.[1]
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Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in development and cancer.[1]
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PI3K/AKT/mTOR pathway kinases: A critical signaling cascade for cell growth and survival.[5]
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Molecular Interaction Model: The 1H-indazole would likely form hydrogen bonds with the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors. The piperidin-4-yl group could then extend into the solvent-exposed region or a deeper pocket, where its protonated nitrogen could form a salt bridge with an acidic residue, enhancing both potency and selectivity.
Caption: Hypothetical binding mode in a kinase active site.
Hypothesis B: Modulation of GPCRs or Transporters
The piperidin-4-yl moiety is a key feature in many ligands for GPCRs and neurotransmitter transporters.
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Plausible Targets:
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Calcitonin Gene-Related Peptide (CGRP) Receptor: A compound with a similar methyl-indazole and methyl-piperidine structure was found to be a potent CGRP receptor antagonist for the treatment of migraine.[3]
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Smoothened (SMO) Receptor: A key component of the Hedgehog signaling pathway, which is often dysregulated in cancer. A piperidinyl-indole derivative has been shown to inhibit SMO.[6]
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Monoamine Transporters (DAT, SERT, NET): The piperidine ring is a core element of many reuptake inhibitors.
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Molecular Interaction Model: In this scenario, the protonated piperidine nitrogen would likely form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor or transporter. The indazole ring would then occupy an adjacent hydrophobic pocket, contributing to the overall binding affinity and selectivity.
A Practical Guide to Elucidating the Mechanism of Action
To systematically test these hypotheses, a tiered experimental approach is recommended. This workflow ensures a logical progression from broad screening to detailed mechanistic studies.
Caption: Experimental workflow for mechanism of action studies.
Tier 1: Broad Target Screening
The initial step is to perform broad, unbiased screening to identify high-affinity targets.
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Protocol: Commercial Kinase Screening Panel
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Objective: To identify which, if any, kinases are inhibited by the compound.
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Method: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., the 468-kinase panel).
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Execution: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM). The percent inhibition of each kinase is measured, often using a radiometric (³³P-ATP) or fluorescence-based assay.
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Data Analysis: Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.
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Tier 2: In Vitro Validation and Selectivity
Once primary hits are identified, the next step is to validate these interactions and determine the compound's potency and selectivity.
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Protocol: IC₅₀ Determination for a Hit Kinase
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Objective: To quantify the potency of inhibition for a specific kinase.
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Method: A dose-response curve is generated by testing the compound at multiple concentrations.
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Execution: a. Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions). b. In a microplate, combine the recombinant kinase, its specific substrate, and ATP with each concentration of the compound. c. Incubate for a set time at a controlled temperature. d. Stop the reaction and quantify the amount of product formed (e.g., phosphorylated substrate).
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Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
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Table 1: Example Quantitative Data from Tier 2 Assays
| Target | Assay Type | Metric | Result | Interpretation |
|---|---|---|---|---|
| Kinase A | In Vitro Kinase Assay | IC₅₀ | 25 nM | Potent inhibitor of Kinase A |
| Kinase B | In Vitro Kinase Assay | IC₅₀ | 1,500 nM | Moderate inhibitor of Kinase B |
| Kinase C | In Vitro Kinase Assay | IC₅₀ | >10,000 nM | Not an inhibitor of Kinase C |
| CGRP-R | Radioligand Binding | Kᵢ | 85 nM | Binds to the CGRP receptor |
Tier 3: Cell-Based Mechanistic Assays
These assays confirm that the compound engages its target in a cellular context and modulates downstream signaling.
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Protocol: Western Blot for Phospho-Signaling
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Objective: To determine if the compound inhibits the phosphorylation of a known substrate of the target kinase in cells.
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Method: Treat cells that express the target kinase with the compound and measure the phosphorylation level of a downstream protein.
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Execution: a. Culture an appropriate cell line (e.g., a cancer cell line with an activated signaling pathway). b. Treat the cells with a vehicle control and various concentrations of the compound for a specific duration. c. Lyse the cells and quantify the total protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate protein (e.g., p-AKT). f. Probe a separate or stripped membrane with an antibody for the total protein (e.g., total AKT) as a loading control. g. Visualize the bands using a chemiluminescent substrate and quantify the signal.
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Data Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates target engagement and pathway inhibition.
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Conclusion: Synthesizing a Path Forward
3-(Piperidin-4-yl)-1H-indazole hydrochloride is a compound with significant therapeutic potential, predicated on the well-documented activities of its core scaffolds. The most probable mechanisms of action involve the inhibition of specific protein kinases or the modulation of GPCRs. The experimental workflow detailed in this guide provides a clear, logical, and robust framework for any research team to definitively elucidate its biological function. By starting with broad screening and progressing through detailed in vitro and cell-based validation, the true mechanism of action can be uncovered, paving the way for its rational development as a novel therapeutic agent.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Source: PubMed Central, URL: [Link])[1]
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Indazole – Knowledge and References. (Source: Taylor & Francis, URL: [Link])[2]
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (Source: PubMed, URL: [Link])[5]
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Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (Source: PubMed, URL: [Link])[3]
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A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (Source: PubMed, URL: [Link])[6]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (Source: MDPI, URL: [Link])[4]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

